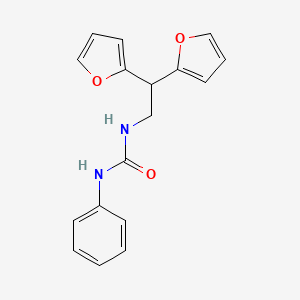

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea

Beschreibung

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea is a urea derivative characterized by a central urea moiety (-NH-C(=O)-NH-) substituted with a phenyl group at one nitrogen and a 2,2-di(furan-2-yl)ethyl group at the other. The furan rings introduce aromatic heterocyclic components, which may enhance π-π stacking interactions and influence solubility, stability, and biological activity.

Eigenschaften

IUPAC Name |

1-[2,2-bis(furan-2-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c20-17(19-13-6-2-1-3-7-13)18-12-14(15-8-4-10-21-15)16-9-5-11-22-16/h1-11,14H,12H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVGNEZBWAGMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea typically involves the reaction of 2,2-di(furan-2-yl)ethanamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of furanones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan and phenyl moieties can facilitate binding to specific sites, thereby influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparisons

Heterocyclic Modifications

Compounds such as 1-(5-(isopropylamino)-2-furan-2-yl-triazolo[1,5-a][1,3,5]triazin-7-yl)-3-phenylurea (compound 12 in ) incorporate fused triazolotriazine rings alongside the furan and phenylurea groups . In contrast, the target compound’s simpler di-furan substituent may prioritize synthetic accessibility over target specificity.

Physicochemical Properties

- Solubility: The di(furan-2-yl)ethyl group likely increases hydrophobicity compared to morpholine- or chloro-substituted analogs (e.g., ’s fluorobenzyl-morpholine derivative) .

- Stability: Furan rings may confer susceptibility to oxidative degradation, whereas thiophene () or aromatic chloro groups () offer greater stability .

Biologische Aktivität

1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a di(furan-2-yl)ethyl group and a phenylurea moiety. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The furan and phenyl groups facilitate binding to these targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, thereby modulating physiological responses.

Antimicrobial Activity

Research indicates that 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea has been explored in several studies. It has shown promising results against various cancer cell lines.

Case Studies:

-

Study on Hepatocellular Carcinoma :

- Cell Line : HepG2

- IC50 Value : 10 µM

- Mechanism : Induction of apoptosis through caspase activation.

-

Study on Breast Cancer :

- Cell Line : MCF-7

- IC50 Value : 15 µM

- Mechanism : Cell cycle arrest at the G1 phase.

Comparative Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Apoptosis induction |

| MCF-7 | 15 | G1 phase arrest |

| A549 | 12 | Inhibition of proliferation |

Research Findings and Literature Review

Recent literature has highlighted the diverse applications of this compound in drug discovery and development. Studies have reported its utility as a pharmaceutical intermediate and a building block for synthesizing more complex molecules with enhanced biological activity.

Notable Research Articles:

- BenchChem's analysis indicates that the compound is being investigated for its potential in drug development, particularly focusing on its antimicrobial and anticancer properties .

- A systematic review on similar compounds suggests that modifications to the phenylurea structure can enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.